tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate
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Overview
Description
tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolo[2,3-b]pyrazine precursor. One common method involves the use of tert-butyl carbamate and N-Tosyl-5-bromo-4,7-diazaindole under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using optimized versions of the laboratory methods mentioned above.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of tricyclic heterocycles with potential kinase inhibitory activity, which can be useful in treating immunological and oncological conditions.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Intermediates: The compound is often used as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: This compound is similar in structure and is also used as an intermediate in the synthesis of kinase inhibitors.
tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate: Another related compound with similar applications in medicinal chemistry.
Uniqueness
tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is unique due to its specific structural features and its potential as a versatile intermediate in the synthesis of biologically active compounds. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl pyrrolo[2,3-b]pyrazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-7-4-8-9(14)13-6-5-12-8/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGZRSMBGRMSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=NC=CN=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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